GABAB receptor antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

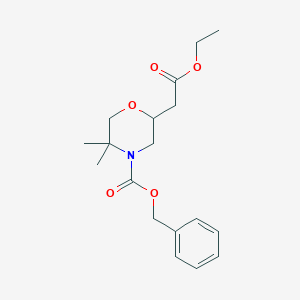

C18H25NO5 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

benzyl 2-(2-ethoxy-2-oxoethyl)-5,5-dimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C18H25NO5/c1-4-22-16(20)10-15-11-19(18(2,3)13-24-15)17(21)23-12-14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3 |

InChI Key |

LWJFRKPTIUVHTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CN(C(CO1)(C)C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of GABA(B) Receptor Antagonist 3 (CGP-35348): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of the pivotal GABA(B) receptor antagonist, CGP-35348, also referred to as 3-aminopropyl(diethoxymethyl)phosphinic acid. This document details the key experimental protocols, presents quantitative data in a structured format, and visualizes the underlying biological and experimental workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABA(A) and metabotropic GABA(B) receptors. The GABA(B) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. The development of selective antagonists for the GABA(B) receptor has been instrumental in elucidating its physiological functions and exploring its therapeutic potential in various neurological and psychiatric disorders.

CGP-35348 emerged as a first-generation, selective, and brain-penetrant GABA(B) receptor antagonist, enabling researchers to investigate the consequences of GABA(B) receptor blockade in vivo.[1][2] Its discovery marked a significant milestone in GABAergic pharmacology.

Synthesis of CGP-35348

A representative synthetic workflow is outlined below. This process illustrates the key chemical transformations required to assemble the 3-aminopropyl(diethoxymethyl)phosphinic acid structure.

Caption: Representative synthetic pathway for CGP-35348.

Pharmacological Profile

CGP-35348 is characterized as a selective antagonist of GABA(B) receptors with moderate potency. Its ability to cross the blood-brain barrier has made it a valuable tool for in vivo studies.

Quantitative Data

The following tables summarize the key quantitative pharmacological data for CGP-35348.

Table 1: Receptor Binding Affinity

| Parameter | Value | Species | Tissue/System | Reference |

| IC₅₀ | 34 µM | Rat | Cortical membranes | [1][2][3] |

Table 2: Functional Activity

| Assay | Effect | Concentration | Species | System | Reference |

| Adenylate Cyclase Activity | Antagonism of L-baclofen effect | 100-1000 µM | Rat | Cortex slices | [1] |

| Membrane Hyperpolarization | Blockade of D/L-baclofen effect | 10-100 µM | Rat | Hippocampal slices | [1] |

| Late Inhibitory Postsynaptic Potential (IPSP) | Blockade | 10-100 µM | Rat | Hippocampal slices | [1] |

| In vivo spike-wave discharges | Reduction | 100, 300, 900 mg/kg (i.p.) | Rat | - | [4] |

Mechanism of Action: GABA(B) Receptor Signaling

GABA(B) receptors are heterodimeric GPCRs composed of GABA(B1) and GABA(B2) subunits. Upon activation by GABA, the receptor couples to inhibitory G proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors to produce a net inhibitory effect on neuronal activity. CGP-35348 acts by competitively binding to the GABA binding site on the GABA(B1) subunit, thereby preventing the receptor activation by the endogenous ligand.

Caption: GABA(B) receptor signaling pathway and site of action for CGP-35348.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of CGP-35348. These protocols are based on standard procedures in the field and are representative of the methods likely employed in the original studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the GABA(B) receptor.

Objective: To determine the IC₅₀ value of CGP-35348 for the GABA(B) receptor.

Materials:

-

Rat cortical membranes

-

[³H]-GABA or other suitable radiolabeled GABA(B) receptor ligand (e.g., [³H]CGP54626)

-

CGP-35348

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer.

-

Binding Reaction: In a reaction tube, combine the rat cortical membranes, a fixed concentration of the radioligand, and varying concentrations of CGP-35348. Include a control with no antagonist and a control with a high concentration of a known GABA(B) ligand to determine total and non-specific binding, respectively.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of CGP-35348. Plot the percentage of specific binding against the log concentration of CGP-35348 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Functional Assay: Adenylate Cyclase Activity

This assay assesses the functional antagonism of CGP-35348 by measuring its ability to block the agonist-induced inhibition of adenylate cyclase.

Objective: To evaluate the functional antagonist activity of CGP-35348 at the GABA(B) receptor.

Materials:

-

Rat cortical slices

-

L-baclofen (GABA(B) agonist)

-

Noradrenaline

-

CGP-35348

-

Krebs-Henseleit buffer

-

Reagents for cAMP measurement (e.g., cAMP enzyme immunoassay kit)

Procedure:

-

Slice Preparation: Prepare coronal slices of rat cerebral cortex and pre-incubate them in oxygenated Krebs-Henseleit buffer.

-

Incubation: Incubate the slices with noradrenaline (to stimulate adenylate cyclase) in the presence of L-baclofen, with and without varying concentrations of CGP-35348.

-

Termination and Lysis: Terminate the reaction and lyse the tissue to release intracellular cAMP.

-

cAMP Measurement: Measure the concentration of cAMP in the lysates using a suitable method, such as an enzyme immunoassay.

-

Data Analysis: Determine the ability of CGP-35348 to reverse the L-baclofen-induced inhibition of noradrenaline-stimulated cAMP accumulation.

Electrophysiological Recording in Hippocampal Slices

This technique directly measures the effect of CGP-35348 on neuronal activity and synaptic transmission.

Objective: To determine the effect of CGP-35348 on GABA(B) receptor-mediated postsynaptic potentials.

Materials:

-

Rat hippocampal slices

-

Artificial cerebrospinal fluid (aCSF)

-

D/L-baclofen

-

CGP-35348

-

Electrophysiology recording setup (amplifier, electrodes, micromanipulators, data acquisition system)

Procedure:

-

Slice Preparation: Prepare transverse hippocampal slices from the rat brain and maintain them in an interface or submerged recording chamber perfused with oxygenated aCSF.

-

Recording: Obtain intracellular or whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Baclofen Application: Apply D/L-baclofen to the bath to induce a membrane hyperpolarization or a late inhibitory postsynaptic potential (IPSP).

-

CGP-35348 Application: In the presence of baclofen, apply varying concentrations of CGP-35348 and record the changes in membrane potential or the amplitude of the IPSP.

-

Data Analysis: Quantify the extent to which CGP-35348 blocks the baclofen-induced hyperpolarization or IPSP.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel GABA(B) receptor antagonist.

Caption: A generalized workflow for GABA(B) antagonist development.

Conclusion

CGP-35348 has been a cornerstone in the study of GABA(B) receptor pharmacology. Its discovery and characterization have provided invaluable insights into the physiological roles of GABA(B) receptors in the central nervous system. The methodologies outlined in this guide represent the standard approaches for the synthesis and evaluation of novel GABA(B) receptor ligands, providing a framework for future drug discovery and development efforts in this critical area of neuroscience.

References

- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 3. CGP 35348 [sigmaaldrich.com]

- 4. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the GABAB Receptor Antagonist CGP-35348

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of the selective GABAB receptor antagonist, CGP-35348. Detailed experimental protocols for key assays used in its characterization are presented, along with a summary of its quantitative pharmacological data. Visual diagrams of the GABAB receptor signaling pathway and a representative experimental workflow are included to facilitate a deeper understanding of this important research tool.

Chemical Structure and Properties

CGP-35348, also known by its IUPAC name (3-Aminopropyl)(diethoxymethyl)phosphinic acid, is a selective and centrally active antagonist of the GABAB receptor.[1][2][3] It is a water-soluble organophosphorus compound that can penetrate the blood-brain barrier, making it a valuable tool for in vivo studies.[4][5]

Table 1: Chemical and Physical Properties of CGP-35348

| Property | Value | Reference |

| IUPAC Name | (3-Aminopropyl)(diethoxymethyl)phosphinic acid | [6] |

| Synonyms | GABAB receptor antagonist 3 | [3] |

| CAS Number | 123690-79-9 | [6] |

| Molecular Formula | C8H20NO4P | [6] |

| Molecular Weight | 225.22 g/mol | [6] |

| SMILES | CCOC(OCC)P(=O)(CCCN)O | [6] |

| Solubility | Soluble in water | |

| Appearance | Solid |

Pharmacological Properties

CGP-35348 exhibits selective antagonism at GABAB receptors with a well-characterized inhibitory potency. It has been shown to be 10-30 times more potent than the earlier GABAB receptor antagonist, phaclofen.[1][5]

Table 2: Pharmacological Data for CGP-35348

| Parameter | Value | Species/Tissue | Assay | Reference |

| IC50 | 34 µM | Rat cortical membranes | Radioligand binding assay | [1][5] |

| Antagonism of L-baclofen induced potentiation of noradrenaline-stimulated adenylate cyclase | Effective at 100, 300, 1000 µM | Rat cortex slices | Adenylate cyclase assay | [1][5] |

| Antagonism of L-baclofen effects | Effective at 10, 100 µM | Isolated rat spinal cord | Electrophysiology | [1][5] |

| Blockade of D/L-baclofen induced membrane hyperpolarization | Effective at 10, 30, 100 µM | Rat hippocampal slice | Electrophysiology | [1][5] |

| Antagonism of GHBA and baclofen-induced locomotor activity decrease | Effective at 400 mg/kg, i.p. | Mice | Behavioral assay | [7] |

Mechanism of Action and Signaling Pathway

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[8] They are heterodimers composed of GABAB1 and GABAB2 subunits.[8] Upon activation by the endogenous ligand GABA, the receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[8]

The Gβγ subunit can then:

-

Activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[8]

-

Inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[8]

The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

CGP-35348 acts as a competitive antagonist at the GABAB receptor, binding to the receptor without activating it and thereby preventing the downstream signaling cascade initiated by GABA or GABAB agonists like baclofen.

Caption: GABAB receptor signaling pathway and the inhibitory action of CGP-35348.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (IC50) of a compound for the GABAB receptor.

Materials:

-

Rat cortical membranes (prepared by homogenization and centrifugation)

-

[3H]-GABA or other suitable radioligand

-

CGP-35348 or other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubation: In a microcentrifuge tube, combine the rat cortical membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., CGP-35348). Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 20 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.

Caption: Workflow for a radioligand binding assay.

Electrophysiology in Hippocampal Slices

This protocol is used to assess the functional antagonism of GABAB receptors by measuring changes in neuronal membrane potential.

Materials:

-

Acute hippocampal slices from rats or mice

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber with perfusion system

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, etc.)

-

GABAB agonist (e.g., baclofen)

-

CGP-35348

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices using a vibratome and maintain them in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a hippocampal neuron (e.g., a CA1 pyramidal cell).

-

Baseline Recording: Record the baseline membrane potential and input resistance of the neuron.

-

Agonist Application: Apply a GABAB agonist (e.g., baclofen) to the slice via the perfusion system. This should induce a hyperpolarization of the neuronal membrane.

-

Antagonist Application: While continuing to apply the agonist, co-apply CGP-35348 at various concentrations. A successful antagonist will reverse the agonist-induced hyperpolarization.

-

Washout: Wash out both the agonist and antagonist and ensure the neuron's membrane potential returns to baseline.

-

Data Analysis: Measure the change in membrane potential in response to the agonist and the reversal of this change by the antagonist.

Forced Swim Test

This behavioral assay can be used to evaluate the potential antidepressant-like effects of GABAB receptor antagonists.

Materials:

-

Male rats or mice

-

Cylindrical water tank

-

Water at a controlled temperature (e.g., 23-25°C)

-

Video recording equipment

-

CGP-35348

Procedure:

-

Pre-test Session: On day 1, place each animal in the water tank for a 15-minute pre-swim session. This induces a state of behavioral despair in subsequent tests.

-

Drug Administration: On day 2, administer CGP-35348 or a vehicle control intraperitoneally (i.p.) at a specific time before the test session (e.g., 30 minutes).

-

Test Session: Place the animals back into the water tank for a 5-minute test session and video record their behavior.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (floating passively), swimming, and climbing behaviors from the video recordings.

-

Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Conclusion

CGP-35348 is a well-characterized and selective GABAB receptor antagonist that has been instrumental in elucidating the physiological and pharmacological roles of the GABAB receptor system. Its ability to cross the blood-brain barrier makes it a versatile tool for both in vitro and in vivo research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and the GABAB receptor system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP-35348 - Wikipedia [en.wikipedia.org]

- 7. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

GABAB Receptor Antagonists: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of GABA-B receptor antagonists, compounds with significant therapeutic potential in various neurological and psychiatric disorders. By competitively blocking the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), at the GABA-B receptor, these antagonists modulate neuronal excitability and synaptic transmission. This document details their molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize their activity.

The GABA-B Receptor and its Endogenous Signaling

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system (CNS).[1][2] Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[1] The binding of GABA to the GABA-B1 subunit triggers a conformational change, leading to the activation of a Gi/o-type G-protein.[1][2] This activation initiates a downstream signaling cascade with two primary effector pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G-protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This reduction in cAMP subsequently dampens the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates the activity of inwardly rectifying potassium (GIRK or Kir3) channels and voltage-gated calcium channels (VGCCs).[1][2] Activation of GIRK channels leads to potassium efflux and membrane hyperpolarization, while inhibition of VGCCs (primarily N-type and P/Q-type) reduces calcium influx.[2]

Collectively, these actions result in a reduction of neuronal excitability and the inhibition of neurotransmitter release from presynaptic terminals.[1][2]

Mechanism of Action of GABA-B Receptor Antagonists

GABA-B receptor antagonists exert their effects through competitive inhibition at the orthosteric binding site on the GABA-B1 subunit.[1] By occupying this site without activating the receptor, they prevent the binding of endogenous GABA. This blockade of GABA-mediated signaling leads to a disinhibition of neuronal activity. The primary consequences of this antagonism include:

-

Increased Neuronal Excitability: By preventing the opening of GIRK channels, antagonists counteract the hyperpolarizing influence of GABA, making neurons more susceptible to depolarization and firing action potentials.

-

Enhanced Neurotransmitter Release: The blockade of presynaptic GABA-B receptors removes the inhibitory control over VGCCs, leading to an increase in calcium influx and, consequently, enhanced release of various neurotransmitters, including glutamate (B1630785), acetylcholine, and monoamines. For instance, the antagonist SGS-742 has been shown to significantly enhance the release of glutamate and aspartate.[3]

The net effect is a shift in the balance of neuronal signaling towards excitation, which underlies the potential therapeutic applications of these compounds in conditions characterized by excessive inhibition or cognitive deficits.

Quantitative Pharmacology of GABA-B Receptor Antagonists

The potency and affinity of GABA-B receptor antagonists are quantified using various in vitro assays. The most common parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of an antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand, while the Ki value is a more direct measure of binding affinity.

| Antagonist | IC50 (µM) | Ki (nM) | Assay Conditions | Reference(s) |

| SGS-742 (CGP 36742) | 36 | Not Reported | Displacement of [3H]-GABA from rat brain membranes | [4] |

| SCH 50911 | 1.1 | Not Reported | Not Specified | [2] |

| CGP 35348 | 34 | Not Reported | Displacement from rat cortical membranes | |

| CGP 52432 | Not Reported | Low nM range | Inhibition of GABA-B receptor binding | [5] |

| CGP 54626 | Not Reported | Low nM range | Inhibition of GABA-B receptor binding | [5] |

| CGP 55845 | Not Reported | Not Reported | Potent and selective antagonist | |

| Saclofen | Not Reported | Not Reported | Selective antagonist | |

| 2-Hydroxysaclofen | Not Reported | Not Reported | Selective antagonist, more potent than Saclofen |

Experimental Protocols for Characterizing Antagonist Activity

The characterization of GABA-B receptor antagonists relies on a suite of in vitro and electrophysiological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GABA-B receptor.

Objective: To determine the binding affinity (Ki) or potency (IC50) of an antagonist.

Materials:

-

Membrane preparation from cells expressing GABA-B receptors or from brain tissue (e.g., rat cortex).

-

Radiolabeled antagonist (e.g., [3H]CGP54626).

-

Unlabeled antagonist (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled high-affinity ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor. Antagonists will inhibit the agonist-stimulated binding of [35S]GTPγS.

Objective: To assess the functional antagonism of a test compound.

Materials:

-

Membrane preparation from cells expressing GABA-B receptors.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GABA-B receptor agonist (e.g., GABA or baclofen).

-

Test antagonist.

-

Assay buffer containing GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 10 µM GDP, pH 7.4).

-

Scintillation counter.

Procedure:

-

Pre-incubate the membrane preparation with the test antagonist at various concentrations.

-

Add a fixed concentration of a GABA-B receptor agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [35S]GTPγS binding to activated G-proteins.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the agonist-stimulated [35S]GTPγS binding as a function of the antagonist concentration to determine the IC50 for functional inhibition.

cAMP Accumulation Assay

This assay measures the downstream effect of GABA-B receptor activation on adenylyl cyclase activity. Antagonists will reverse the agonist-induced inhibition of cAMP production.

Objective: To quantify the functional antagonism on the adenylyl cyclase signaling pathway.

Materials:

-

Whole cells expressing GABA-B receptors.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

GABA-B receptor agonist (e.g., baclofen).

-

Test antagonist.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Culture cells expressing GABA-B receptors in a multi-well plate.

-

Pre-treat the cells with the test antagonist at various concentrations.

-

Stimulate the cells with a mixture of forskolin and a GABA-B receptor agonist. Forskolin elevates cAMP levels, and the agonist will inhibit this increase.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

The antagonist's effect is observed as a restoration of forskolin-stimulated cAMP levels.

-

Plot the cAMP concentration against the antagonist concentration to determine the potency of the antagonist in reversing the agonist effect.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion channel activity modulated by GABA-B receptors in individual neurons.

Objective: To characterize the effect of antagonists on GABA-B receptor-mediated ion currents (e.g., GIRK currents).

Materials:

-

Cultured neurons or brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular solution (e.g., artificial cerebrospinal fluid).

-

Intracellular solution (pipette solution).

-

GABA-B receptor agonist (e.g., baclofen).

-

Test antagonist.

Procedure:

-

Prepare a brain slice or a culture of neurons for recording.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Voltage-clamp the neuron at a holding potential that allows for the measurement of GIRK currents (e.g., -60 mV).

-

Apply a GABA-B receptor agonist to the bath to induce an outward GIRK current.

-

After establishing a stable agonist-induced current, co-apply the test antagonist at various concentrations.

-

Measure the reduction in the agonist-induced outward current in the presence of the antagonist.

-

Wash out the antagonist to observe the recovery of the agonist response.

-

Construct a concentration-response curve for the antagonist's inhibition of the agonist-induced current to determine its potency.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

References

- 1. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. tandfonline.com [tandfonline.com]

Is GABAB receptor antagonist 3 a competitive or non-competitive antagonist?

An In-depth Technical Guide on the Pharmacological Action of GABAB Receptor Antagonists

This guide delves into the molecular mechanism of GABAB receptor antagonists, a critical class of compounds in neuroscience research and drug development. The central focus is to elucidate whether their mode of action is competitive or non-competitive, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. The evidence overwhelmingly points towards a competitive mechanism of action for classical and widely studied GABAB receptor antagonists.

The Competitive Nature of GABAB Receptor Antagonism

GABAB receptors, as class C G-protein coupled receptors (GPCRs), are crucial for mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Their activation by the endogenous ligand, γ-aminobutyric acid (GABA), leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channel conductances.

GABAB receptor antagonists counteract the effects of GABA and other agonists by binding to the same site on the receptor without activating it. This mode of action is the hallmark of competitive antagonism. These antagonists directly compete with the agonist for the binding pocket located in the extracellular Venus flytrap domain of the GABAB1 subunit. The binding is reversible, and the inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist. Prominent and well-characterized GABAB receptor antagonists such as saclofen, phaclofen, and various high-affinity compounds including CGP-52432, CGP-55845, and CGP-64213, all function as competitive antagonists.

Quantitative Analysis of Antagonist Affinity

The affinity of competitive antagonists for the GABAB receptor is a key parameter determining their potency. This is typically quantified by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays. Lower Ki or IC50 values indicate higher binding affinity.

| Antagonist | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |

| CGP-55845 | [3H]GABA | Rat cortical membranes | 3.6 ± 0.4 | - | Olpe et al., 1990 |

| CGP-52432 | [125I]CGP-64213 | Recombinant human GABAB | - | 4.7 | Kaupmann et al., 1998 |

| Saclofen | [3H]GABA | Rat brain membranes | 17,000 ± 2,000 | - | Bowery et al., 1987 |

| Phaclofen | [3H]GABA | Rat brain membranes | 110,000 ± 10,000 | - | Bowery et al., 1987 |

Table 1: Binding affinities of various competitive GABAB receptor antagonists.

Experimental Protocols

The determination of an antagonist's mechanism of action relies on specific and robust experimental methodologies. Below are protocols for key assays used in the characterization of GABAB receptor antagonists.

Radioligand Binding Assay

This assay directly measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the GABAB receptor.

Objective: To determine the binding affinity (Ki) of a test antagonist.

Materials:

-

Rat cortical membranes (or cells expressing recombinant GABAB receptors)

-

Radioligand (e.g., [3H]GABA, [125I]CGP-64213)

-

Test antagonist (e.g., "GABAB receptor antagonist 3")

-

Non-specific binding control (e.g., high concentration of unlabeled GABA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a suspension of rat cortical membranes in the assay buffer.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled test antagonist.

-

For non-specific binding, add a saturating concentration of unlabeled GABA.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay assesses the functional consequence of receptor binding by measuring the downstream signaling cascade, specifically the inhibition of adenylyl cyclase.

Objective: To determine if an antagonist can block agonist-induced inhibition of cAMP production.

Materials:

-

CHO cells stably expressing recombinant GABAB receptors

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

GABAB agonist (e.g., baclofen)

-

Test antagonist

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with increasing concentrations of the test antagonist for a set period.

-

Add a fixed concentration of the GABAB agonist (e.g., baclofen) to all wells except the basal control.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

A competitive antagonist will cause a rightward shift in the agonist dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizing Molecular and Experimental Pathways

Diagrams generated using Graphviz provide a clear visual representation of the GABAB receptor signaling pathway and the workflow of a competitive binding assay.

Caption: GABAB receptor signaling pathway and the site of competitive antagonism.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The pharmacological consensus, supported by extensive binding and functional data, firmly establishes that the primary mechanism of action for well-characterized GABAB receptor antagonists is competitive . These agents vie with the endogenous ligand GABA for the same orthosteric binding site on the GABAB1 receptor subunit. This competitive interaction is fundamental to their ability to modulate inhibitory neurotransmission and underscores their importance as tools in neuroscience research and as potential therapeutic agents. Any novel compound, such as a hypothetical "this compound," would be characterized using the detailed protocols outlined above to confirm its mechanism of action, with the strong expectation of it being competitive based on the established pharmacology of this receptor class.

The Unseen Hand: A Technical Guide to GABA(B) Receptor Negative Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-aminobutyric acid type B (GABA(B)) receptor, a metabotropic G protein-coupled receptor, plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. While orthosteric agonists and antagonists have been the traditional focus of pharmacological intervention, a newer class of compounds, negative allosteric modulators (NAMs), is emerging as a promising avenue for therapeutic development. Unlike competitive antagonists that directly block the agonist binding site, NAMs bind to a topographically distinct site on the receptor, reducing the affinity and/or efficacy of the endogenous agonist, GABA. This guide provides an in-depth technical overview of GABA(B) receptor NAMs, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing the intricate signaling pathways they modulate.

Introduction to GABA(B) Receptor Negative Allosteric Modulation

GABA(B) receptors are obligate heterodimers, composed of GABA(B1) and GABA(B2) subunits, and are primarily coupled to the Gαi/o family of G proteins.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium (CaV) channels.[1][2] This cascade of events ultimately results in a reduction of neuronal excitability and neurotransmitter release.

Negative allosteric modulators of GABA(B) receptors represent a subtle yet powerful mechanism for modulating GABAergic signaling. By binding to an allosteric site, these molecules can fine-tune the receptor's response to GABA, offering a potentially more nuanced therapeutic approach compared to the "on/off" switch of orthosteric ligands. The first selective GABA(B) NAM, CLH304a, was identified as a derivative of a positive allosteric modulator, CGP7930.[3][4] Subsequent research has led to the discovery of other NAMs, such as COR758, further expanding the toolkit for probing GABA(B) receptor function.[5][6]

Quantitative Pharmacology of GABA(B) Receptor NAMs

The characterization of GABA(B) NAMs involves a battery of in vitro and in vivo assays to determine their potency, efficacy, and selectivity. The following table summarizes the available quantitative data for prominent GABA(B) receptor NAMs.

| Compound | Assay Type | Parameter | Value | Cell Type/Tissue | Reference |

| CLH304a | IP3 Production Assay | IC50 | 37.9 µM | HEK293 cells expressing GABA(B) receptors and Gqi9 | [3][7] |

| ERK1/2 Phosphorylation Assay | Inhibition | Blocks baclofen-induced phosphorylation | HEK293 cells expressing GABA(B) receptors | [3][7] | |

| COR758 | [³⁵S]GTPγS Binding Assay | Inhibition | Inhibits basal and GABA(B)R-stimulated binding | Rat cortical membranes | [5][6] |

| cAMP Production Assay | Inhibition | Inhibits baclofen-induced inhibition of cAMP | Transfected HEK293 cells | [5][8] | |

| Ca²⁺ Mobilization Assay | Inhibition | Inhibits agonist-induced Ca²⁺ mobilization | CHO-GABA(B) cells | [5][8] | |

| Electrophysiology (Outward Currents) | Inhibition | Prevents baclofen-induced outward currents | Rat dopamine (B1211576) neurons | [5][8] |

Signaling Pathways Modulated by GABA(B) Receptor NAMs

GABA(B) receptor activation triggers a cascade of intracellular events. NAMs, by reducing the efficacy of GABA, dampen these signaling pathways. The primary signaling mechanisms are depicted below.

Canonical Gαi/o-Mediated Signaling Pathway

This is the most well-established pathway for GABA(B) receptor signaling. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit activates GIRK channels and inhibits CaV channels.

Caption: Canonical GABA(B) receptor signaling pathway.

Gαq-Mediated Signaling Pathway

In some neuronal populations, particularly during development, GABA(B) receptors can couple to Gαq proteins.[9] This leads to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium stores and activation of Protein Kinase C (PKC).

Caption: Gαq-mediated GABA(B) receptor signaling pathway.

Experimental Protocols for Characterizing GABA(B) Receptor NAMs

The identification and characterization of GABA(B) NAMs rely on a suite of robust experimental techniques. Below are detailed methodologies for key assays.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the GABA(B) receptor. NAMs will decrease the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABA(B) receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add membrane preparation, GDP, and the test NAM at various concentrations.

-

Add a fixed concentration of a GABA(B) receptor agonist (e.g., GABA or baclofen).

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding.

-

Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the NAM.

-

Determine the IC50 value from the resulting dose-response curve.

-

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of NAMs on ion channel activity modulated by GABA(B) receptors, such as GIRK channels.

Methodology:

-

Cell/Slice Preparation:

-

Prepare acute brain slices or use cultured neurons expressing GABA(B) receptors.

-

Transfer the preparation to a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

-

-

Recording Setup:

-

Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

-

Experimental Protocol:

-

Hold the neuron in voltage-clamp mode at a potential that allows for the measurement of GIRK currents (e.g., -60 mV).

-

Apply a GABA(B) receptor agonist to the perfusion solution to evoke an outward current.

-

Once a stable baseline agonist-induced current is established, co-apply the NAM at various concentrations.

-

Wash out the NAM and agonist to allow the current to return to baseline.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-induced outward current in the absence and presence of the NAM.

-

Calculate the percentage of inhibition for each NAM concentration.

-

Plot the percentage of inhibition against the NAM concentration to generate a dose-response curve and determine the IC50.

-

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion and Future Directions

GABA(B) receptor negative allosteric modulators represent a novel and promising class of compounds for the treatment of various neurological and psychiatric disorders. Their ability to fine-tune GABAergic transmission, rather than simply blocking it, offers the potential for improved therapeutic efficacy and reduced side effects. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of these intriguing molecules. Future research should focus on the discovery of more potent and selective NAMs, a deeper understanding of their in vivo pharmacology, and their evaluation in relevant animal models of disease. The continued exploration of GABA(B) receptor allosteric modulation holds the key to unlocking new therapeutic strategies for a range of debilitating conditions.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Negative Allosteric Modulator of GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. COR758, a negative allosteric modulator of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ovid.com [ovid.com]

- 9. GABA(B) receptors couple to Gαq to mediate increases in voltage-dependent calcium current during development - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of GABA(B) Receptor Antagonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to model the binding of antagonists to the γ-aminobutyric acid type B (GABA(B)) receptor. Understanding these interactions at a molecular level is crucial for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders. This document outlines the key methodologies, presents quantitative data from published studies, and provides detailed experimental protocols for the core computational techniques.

Introduction to the GABA(B) Receptor

The GABA(B) receptor is a class C G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Functional GABA(B) receptors are obligate heterodimers, composed of two subunits: GABA(B1) and GABA(B2).[3][4] The GABA(B1) subunit is responsible for binding endogenous ligands and competitive antagonists in its extracellular Venus flytrap (VFT) domain, while the GABA(B2) subunit is crucial for G-protein coupling and signal transduction.[5][6] Upon agonist binding, the receptor undergoes a conformational change that leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels through the Gαi/o pathway.[1][3] Antagonists, conversely, bind to the receptor without activating it, thereby blocking the effects of agonists like GABA.

In Silico Modeling Workflow

The computational investigation of GABA(B) receptor antagonist binding typically follows a multi-step workflow. This process, from receptor modeling to the analysis of ligand interactions, is essential for predicting binding affinities and understanding the molecular determinants of antagonism.

Key Methodologies and Experimental Protocols

Homology Modeling of the GABA(B) Receptor

Due to the challenges in crystallizing full-length GPCRs, homology modeling is often the first step in obtaining a three-dimensional structure of the GABA(B) receptor, particularly the transmembrane domain.[7][8]

Protocol for Homology Modeling:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using BLAST searches. For the GABA(B) receptor, templates from other class C GPCRs, such as metabotropic glutamate (B1630785) receptors (mGluRs), are often used due to higher sequence identity.[7][9]

-

Sequence Alignment: Perform a sequence alignment of the target (GABA(B) receptor) and template sequences. This step is critical for the accuracy of the final model.

-

Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions (loops).

-

Loop and Side-Chain Refinement: Refine the conformations of the loop regions and amino acid side chains to relieve any steric clashes and optimize their geometry.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D to ensure it has realistic stereochemical properties.[10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] It is widely used to screen virtual libraries of compounds and to predict the binding mode of known antagonists.

Protocol for Molecular Docking:

-

Receptor Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined based on the location of co-crystallized ligands or from site-directed mutagenesis data.[7]

-

Ligand Preparation: Generate a 3D conformation of the antagonist molecule, assign appropriate atom types and charges, and define its rotatable bonds.

-

Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to place the ligand into the defined binding site. The software samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Pose Selection and Analysis: Analyze the top-ranked docking poses to identify the most likely binding mode. This involves examining the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[12][13]

Protocol for Molecular Dynamics Simulation:

-

System Setup: Place the docked receptor-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P) and add ions to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the simulation for a desired length of time (typically nanoseconds to microseconds) to generate a trajectory of the complex's movements.

-

Trajectory Analysis: Analyze the trajectory to study the stability of the ligand in the binding pocket, identify key interacting residues, and calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Quantitative Data on GABA(B) Receptor Antagonists

The binding affinities of various antagonists for the GABA(B) receptor have been determined through experimental assays. This data is crucial for validating the predictions from in silico models.

| Antagonist | Binding Affinity (IC50/Ki) | Experimental Assay | Reference |

| CGP 54626 | 1.6 nM (Ki) | Radioligand Binding Assay | [14] |

| SCH 50911 | 29 nM (IC50) | [3H]CGP54626 Competition | [4] |

| 2-Hydroxysaclofen | 1.8 µM (IC50) | [3H]GABA Displacement | [4] |

| Saclofen | 16 µM (IC50) | [3H]Baclofen Displacement | [1] |

| CGP 35348 | 34 µM (IC50) | [3H]Baclofen Displacement | [1] |

GABA(B) Receptor Signaling Pathway

Antagonists block the canonical signaling pathway of the GABA(B) receptor. Understanding this pathway is essential for interpreting the functional consequences of antagonist binding.

Conclusion

In silico modeling provides powerful tools for investigating the binding of antagonists to the GABA(B) receptor. By combining techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the molecular interactions that govern antagonist affinity and selectivity. This knowledge is invaluable for the structure-based design of novel and more effective therapeutic agents targeting the GABA(B) receptor. The continued development of computational methods and the increasing availability of experimental data will further enhance the accuracy and predictive power of these in silico approaches.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAB receptor - Wikipedia [en.wikipedia.org]

- 4. Exploring the Binding Mechanism of GABAB Receptor Agonists and Antagonists through in Silico Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 7. Ligand-guided homology modelling of the GABAB2 subunit of the GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-guided homology modelling of the GABAB2 subunit of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-guided homology modelling of the GABAB2 subunit of the GABAB receptor | PLOS One [journals.plos.org]

- 10. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 11. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of SGS-742, a GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] GABA exerts its effects through two main receptor types: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1][2] GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals.[1][3] Antagonists of the GABA-B receptor are of significant interest for their potential therapeutic applications in various neurological and psychiatric disorders.[4][5] This guide focuses on the pharmacokinetics and pharmacodynamics of SGS-742 (also known as CGP-36742), a prominent GABA-B receptor antagonist that has undergone clinical investigation.[6][7]

Core Compound Profile: SGS-742

SGS-742 is a selective and orally active GABA-B receptor antagonist that can cross the blood-brain barrier.[8] It has been investigated for its potential in treating mild cognitive impairment and Alzheimer's disease.[7][9] Preclinical and clinical studies have shown its cognition-enhancing effects.[6][7]

Pharmacodynamics

The primary mechanism of action of SGS-742 is the competitive antagonism of GABA-B receptors.[8] By blocking these receptors, SGS-742 modulates neuronal excitability and neurotransmitter release.

Receptor Binding and Potency

| Parameter | Value | Species | Reference |

| IC50 | 36 µM | Rat | [8] |

In Vitro and In Vivo Effects

-

Neurotransmitter Release: SGS-742 has been shown to significantly enhance the release of several neurotransmitters, including glutamate, aspartate, glycine, and somatostatin (B550006) in vivo.[6][7][10]

-

Electrophysiology: It blocks the late inhibitory postsynaptic potential (IPSP) and paired-pulse inhibition in the CA1 pyramidal neurons of the hippocampus.[6][7][10]

-

Receptor Regulation: Chronic administration of SGS-742 leads to an up-regulation of GABA-B receptors in the frontal cortex of rats.[7][10]

-

Neurotrophic Factors: Single doses have been observed to increase the mRNA and protein levels of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the cortex and hippocampus of rats.[7][10]

Pharmacokinetics

The pharmacokinetic profile of SGS-742 has been characterized in both preclinical and clinical studies, demonstrating its suitability for systemic administration and CNS penetration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value | Species | Reference |

| Bioavailability (oral) | 44% | Human | [7] |

| Peak Plasma Concentration (Tmax) | 4 hours | Human | [11] |

| Elimination Half-life (t1/2) | ~4 hours | Human | [11] |

| Excretion | >99% unchanged in urine | Human | [11] |

Signaling Pathways

GABA-B receptors are metabotropic receptors that couple to Gαi/o-type G-proteins.[1] Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels.[1] As an antagonist, SGS-742 blocks these downstream signaling events.

Caption: Signaling pathway blocked by SGS-742.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize SGS-742.

Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of SGS-742 for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Rat cortical tissue is homogenized and centrifuged to isolate cell membranes containing GABA-B receptors.

-

Binding Reaction: The membranes are incubated with a radiolabeled GABA-B receptor agonist (e.g., [3H]-GABA) and varying concentrations of SGS-742.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of SGS-742 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[12]

Caption: Workflow for receptor binding assay.

Electrophysiology (Hippocampal Slice)

Objective: To assess the effect of SGS-742 on synaptic inhibition.

Methodology:

-

Slice Preparation: Hippocampal slices are prepared from rats.

-

Recording: Extracellular field potentials are recorded from the CA1 pyramidal cell layer.

-

Stimulation: Paired-pulse stimulation is delivered to the Schaffer collateral pathway to elicit population spikes. The interval between pulses is set to induce paired-pulse inhibition, a GABA-B receptor-mediated phenomenon.

-

Drug Application: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing SGS-742.

-

Data Analysis: The degree of paired-pulse inhibition (the ratio of the second population spike amplitude to the first) is measured before and after drug application.[7]

Caption: Workflow for electrophysiology experiment.

Conclusion

SGS-742 is a well-characterized GABA-B receptor antagonist with demonstrated cognitive-enhancing properties. Its favorable pharmacokinetic profile, including oral bioavailability and CNS penetration, has made it a candidate for clinical development. The pharmacodynamic effects of SGS-742, primarily the disinhibition of neurotransmitter release and modulation of synaptic plasticity, underscore the therapeutic potential of targeting the GABA-B receptor system. Further research into the long-term effects and clinical efficacy of SGS-742 and other GABA-B receptor antagonists is warranted.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. GABAB receptor antagonists: from synthesis to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SGS742: the first GABA(B) receptor antagonist in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SGS-742 Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. A Randomized Controlled Trial of SGS742, a GABA-B Receptor Antagonist, for SSADH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on GABAB Receptor Antagonists: A Technical Guide

Disclaimer: The query "GABAB receptor antagonist 3" is ambiguous. It may refer to a specific, less-documented compound listed as "this compound (example 3)" by chemical suppliers, or it could be a general reference.[1] Due to the limited specific public-domain data on a compound with this exact name, this guide will focus on well-characterized, early-stage GABAB receptor antagonists that are extensively documented in preclinical research, using them as representative examples to fulfill the core requirements of this technical whitepaper. The antagonists CGP 35348 and CGP 52432 will be prominently featured due to the availability of quantitative data and detailed experimental protocols in the scientific literature.

Introduction to GABAB Receptor Antagonism

The γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor, is a key modulator of inhibitory neurotransmission in the central nervous system.[2] Composed of a heterodimer of GABAB1 and GABAB2 subunits, its activation leads to the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels, resulting in a slow and prolonged inhibitory postsynaptic potential.[2] GABAB receptors are found both presynaptically, where they function as autoreceptors and heteroreceptors to inhibit neurotransmitter release, and postsynaptically.[3][4]

Antagonists of the GABAB receptor block the effects of endogenous GABA and exogenous agonists like baclofen. This action has therapeutic potential in a variety of neurological and psychiatric disorders, including cognitive impairment, depression, and absence seizures. Early-stage research focuses on characterizing the potency, selectivity, and functional effects of novel antagonists.

Quantitative Data on Representative GABAB Receptor Antagonists

The following tables summarize key quantitative data from preclinical studies of several prominent GABAB receptor antagonists.

| Compound | Assay Type | Preparation | Value | Reference |

| CGP 52432 | Functional Antagonism (IC50) | Rat Cortical Synaptosomes (GABA release) | 85 nM | [5] |

| Functional Antagonism (IC50) | Rat Cortical Synaptosomes (Somatostatin release) | ~3.0 µM | [5] | |

| Functional Antagonism (IC50) | Rat Cortical Synaptosomes (Glutamate release) | ~8.5 µM | [5] | |

| Functional Antagonism (pA2) | Rat Cortical Autoreceptors | 7.70 | [5] | |

| CGP 55845 | Binding Affinity (Apparent Kd) | GABAB Receptor Complex | 30 nM | [1] |

| Functional Antagonism (IC50) | Not Specified | 6 nM | [1] | |

| CGP 56999 | Functional Antagonism (IC50) | Not Specified | 2 nM | [1] |

| SCH 50911 | Binding Affinity (IC50) | GABAB Receptor | 1.1 µM | [1] |

| Functional Antagonism (IC50) | Electrically-stimulated 3H overflow | 3 µM | [1] |

Table 1: In Vitro Potency and Affinity of GABAB Receptor Antagonists

| Compound | Animal Model | Dosing | Effect | Reference |

| CGP 35348 | 22-h Fasted Rats | 50 and 100 mg/kg, i.p. | No effect on food intake | [6] |

| 22-h Fasted Rats | 500 mg/kg, i.p. | Significantly reduced cumulative food consumption | [6] | |

| CGP 36742 | Anaesthetised Rats | Not specified | Two-fold increase in extracellular somatostatin (B550006) in the hippocampus | [3] |

Table 2: In Vivo Effects of GABAB Receptor Antagonists

Key Experimental Protocols

Radioligand Binding Assay (for Affinity Determination)

This protocol is a generalized procedure based on standard practices referenced in the literature for determining the binding affinity (Ki or IC50) of a test compound.

Objective: To measure the ability of a test antagonist to displace a radiolabeled ligand from the GABAB receptor.

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus)

-

Radioligand (e.g., [3H]GABA)

-

Test antagonist (e.g., "this compound")

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Reaction: In test tubes, combine the brain membranes, a fixed concentration of the radioligand, and varying concentrations of the test antagonist. Include control tubes for total binding (no antagonist) and non-specific binding (excess non-radiolabeled agonist like baclofen).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specified time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).

Synaptosomal Neurotransmitter Release Assay (for Functional Antagonism)

This protocol, based on the methodology described for CGP 52432, measures the functional effect of an antagonist on presynaptic GABAB autoreceptors.[5]

Objective: To determine the potency of an antagonist in blocking the inhibitory effect of a GABAB agonist on neurotransmitter release from synaptosomes.

Materials:

-

Rat cortical synaptosomes

-

Radiolabeled neurotransmitter (e.g., [3H]GABA)

-

GABAB agonist (e.g., (-)-baclofen)

-

Test antagonist (e.g., CGP 52432)

-

High potassium (K+) buffer for depolarization

-

Perfusion system

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from rat cerebral cortex using standard subcellular fractionation techniques.

-

Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]GABA) to allow for its uptake.

-

Perfusion: Place the loaded synaptosomes in a perfusion chamber and continuously superfuse with physiological buffer.

-

Basal Release: Collect fractions of the superfusate to measure the basal release of the radiolabeled neurotransmitter.

-

Stimulated Release: Induce neurotransmitter release by switching the perfusion buffer to one containing a high concentration of K+.

-

Agonist Inhibition: In a control experiment, add a GABAB agonist (e.g., (-)-baclofen) to the perfusion buffer before and during K+ stimulation to measure the inhibition of release.

-

Antagonist Blockade: To test the antagonist, pre-incubate the synaptosomes with the antagonist before adding the agonist and stimulating with high K+.

-

Quantification and Analysis: Measure the radioactivity in the collected fractions. Calculate the amount of neurotransmitter released during stimulation in the presence and absence of the agonist and antagonist. Determine the IC50 of the antagonist for reversing the agonist-induced inhibition.[5]

Visualizations: Pathways and Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. proteom.elte.hu [proteom.elte.hu]

- 4. researchgate.net [researchgate.net]

- 5. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gabab receptor-mediated inhibition: Topics by Science.gov [science.gov]

GABA(B) Receptor Antagonists: A Technical Guide to Their Therapeutic Potential in Neurological Disorders

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, mediating its effects through ionotropic GABA(A) and metabotropic GABA(B) receptors.[1][2] GABA(B) receptors, which are G-protein-coupled receptors (GPCRs), produce slow and prolonged inhibitory signals.[3] Dysregulation of GABA(B) receptor signaling is implicated in a variety of neurological and psychiatric disorders, including cognitive impairment, epilepsy, and mood disorders.[4][5] Consequently, these receptors have emerged as significant therapeutic targets.[4] GABA(B) receptor antagonists competitively bind to these receptors without activating them, thereby blocking the inhibitory effects of GABA and increasing neuronal excitability.[1] This mechanism has shown considerable promise for treating conditions characterized by excessive inhibitory tone or neuronal network dysfunction. Preclinical and clinical studies have demonstrated the potential of antagonists like SGS-742 and CGP-55845 to enhance cognitive function, suppress absence seizures, and exert antidepressant-like effects.[6][7][8] This guide provides an in-depth technical overview of GABA(B) receptor antagonism, detailing the underlying signaling pathways, summarizing key quantitative data, outlining experimental protocols, and exploring the therapeutic landscape for these compounds in neurological disorders.

Introduction to GABA(B) Receptors

GABA(B) receptors are metabotropic GPCRs that mediate the slow and sustained inhibitory actions of GABA.[4][9] They are broadly expressed throughout the central nervous system on both pre- and postsynaptic neurons.[3][10]

1.1 Structure Functional GABA(B) receptors are obligate heterodimers, formed by the co-assembly of GABA(B1) and GABA(B2) subunits.[3][11] These subunits connect via their intracellular C-termini.[11] The GABA(B1) subunit is responsible for binding the endogenous ligand GABA, while the GABA(B2) subunit is crucial for G-protein coupling and trafficking the receptor to the cell surface.

1.2 Function and Signaling Upon activation by GABA, the receptor couples to pertussis toxin-sensitive G-proteins of the Gαi/o family.[3] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][12]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibits voltage-gated calcium (CaV) channels, which reduces neurotransmitter release from presynaptic terminals.[3][13]

This combination of effects results in a net decrease in neuronal excitability and synaptic transmission.[3]

Mechanism of Action of GABA(B) Receptor Antagonists

GABA(B) receptor antagonists act as competitive inhibitors.[1] They bind to the orthosteric ligand-binding site on the GABA(B1) subunit but do not induce the conformational change necessary for receptor activation.[1] By occupying the binding site, they prevent GABA from exerting its inhibitory effects.[1] The primary consequence is a reduction in GABA(B)-mediated inhibitory signaling, leading to a state of disinhibition and an overall increase in neuronal excitability.[1] This disinhibition can enhance the release of various neurotransmitters, including glutamate (B1630785), aspartate, and glycine, a key mechanism underlying their therapeutic effects.[6][14]

Core Signaling Pathways and Antagonist Effects

The signaling cascade initiated by GABA(B) receptor activation is a critical control point for neuronal activity. Antagonists disrupt this cascade at its inception.

By blocking the initial binding of GABA, antagonists prevent the dissociation of the G-protein, thereby nullifying all downstream effects shown above. This leads to increased adenylyl cyclase activity, enhanced calcium influx, and reduced potassium efflux, collectively promoting neuronal activity and neurotransmitter release.

Therapeutic Potential in Neurological Disorders

The ability of GABA(B) antagonists to modulate neuronal networks makes them promising candidates for various neurological conditions.

4.1 Cognitive Enhancement and Alzheimer's Disease Excessive GABA(B) receptor activity can contribute to cognitive impairments.[1] Antagonists have been shown to enhance cognitive performance in animal models and humans.[1]

-

SGS-742 (CGP-36742): This orally active antagonist has demonstrated pronounced cognition-enhancing effects in rodents and monkeys in tasks like the Morris water maze and active avoidance paradigms.[6][15] It enhances the release of glutamate and other neurotransmitters and increases levels of NGF and BDNF in the cortex and hippocampus.[6][14] A Phase II clinical trial in patients with mild cognitive impairment (MCI) showed that SGS-742 significantly improved attention and working memory.[6][16]

-

CGP-55845: In aged rats with learning deficits, this antagonist completely reversed olfactory discrimination learning impairments, restoring performance to levels seen in young animals.[7]

-

Mechanism: The cognitive enhancement is thought to stem from the blockade of presynaptic GABA(B) receptors, which increases excitatory neurotransmitter release and modulates synaptic plasticity in regions like the hippocampus.[7]